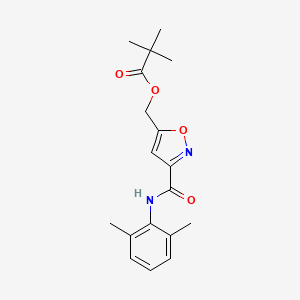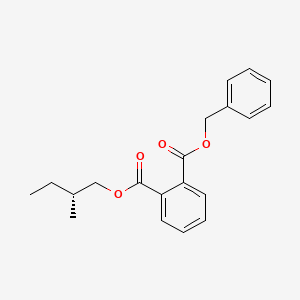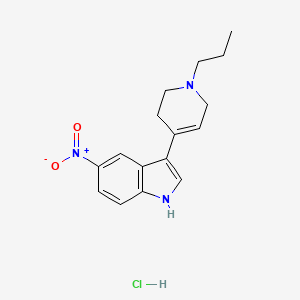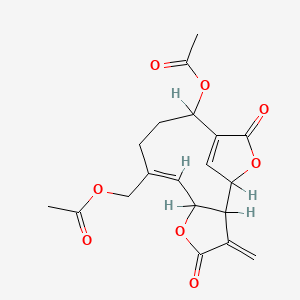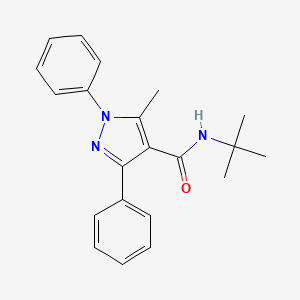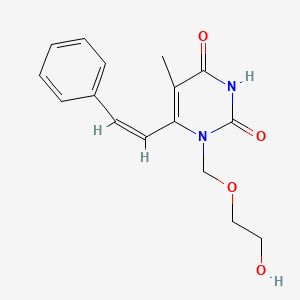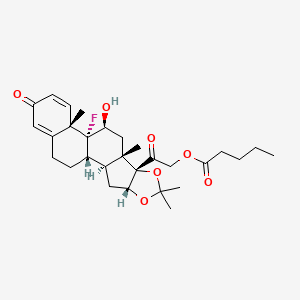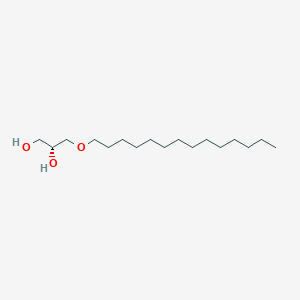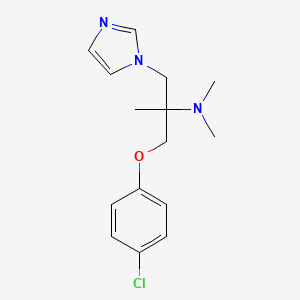
alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine: is a synthetic organic compound characterized by its complex structure, which includes an imidazole ring, a chlorophenoxy group, and a trimethylated ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. One common method involves the reaction of p-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with N,N,alpha-trimethyl-1H-imidazole-1-ethanamine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction efficiency. The use of continuous flow reactors and automated systems can further improve the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(4-Chlorophenoxy)-2-chlorophenyl-methyl ketone: Shares the chlorophenoxy group but differs in the presence of a ketone moiety.
2-Methyl-4-chlorophenoxyacetic acid: Contains a chlorophenoxy group but has a carboxylic acid functional group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in having a halogenated phenyl group but differs in the presence of a thiazole ring and acetamide group.
Uniqueness: Alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine is unique due to its combination of an imidazole ring, chlorophenoxy group, and trimethylated ethanamine moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
98836-70-5 |
|---|---|
Molecular Formula |
C15H20ClN3O |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3-imidazol-1-yl-N,N,2-trimethylpropan-2-amine |
InChI |
InChI=1S/C15H20ClN3O/c1-15(18(2)3,10-19-9-8-17-12-19)11-20-14-6-4-13(16)5-7-14/h4-9,12H,10-11H2,1-3H3 |
InChI Key |
MMIGREKBJDEJLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)(COC2=CC=C(C=C2)Cl)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


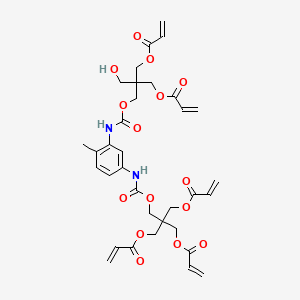

![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
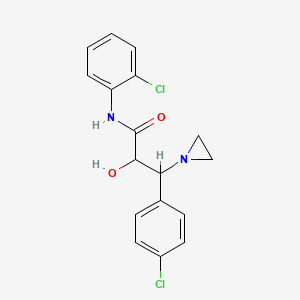

![4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane](/img/structure/B15188798.png)
